molecular formula C11H8BrNO5 B11098242 4-bromo-5-(nitromethyl)-3-phenoxyfuran-2(5H)-one

4-bromo-5-(nitromethyl)-3-phenoxyfuran-2(5H)-one

Cat. No.: B11098242
M. Wt: 314.09 g/mol
InChI Key: PUHWWEDNPGAPRR-UHFFFAOYSA-N
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Description

4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a nitromethyl group, and a phenoxy group attached to a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE typically involves nucleophilic substitution reactions. The bromine and nitro groups in the precursor compound, such as 4-bromo-5-nitrophthalonitrile, are substituted with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include various substituted furanones, phthalonitriles, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE include:

Uniqueness

4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various substitution reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C11H8BrNO5

Molecular Weight

314.09 g/mol

IUPAC Name

3-bromo-2-(nitromethyl)-4-phenoxy-2H-furan-5-one

InChI

InChI=1S/C11H8BrNO5/c12-9-8(6-13(15)16)18-11(14)10(9)17-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

PUHWWEDNPGAPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(OC2=O)C[N+](=O)[O-])Br

Origin of Product

United States

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